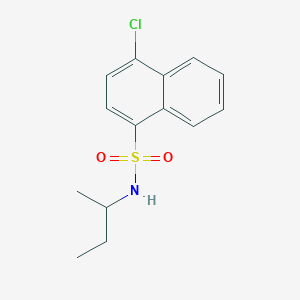

N-(butan-2-yl)-4-chloronaphthalene-1-sulfonamide

Description

Historical Context of Sulfonamide Chemistry and its Academic Significance

The journey of sulfonamide chemistry began in the early 20th century, with the discovery of the antibacterial properties of prontosil, a sulfonamide-containing dye. rsc.org This finding ushered in the era of sulfa drugs, the first class of synthetic antimicrobial agents. tandfonline.com The academic significance of sulfonamides extends beyond their medicinal applications. They are a versatile class of compounds that have been instrumental in the development of various therapeutic agents, including diuretics, antidiabetic drugs, and anticancer agents. sdbindex.comresearchgate.net The sulfonamide functional group (-SO₂NH₂) is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. tandfonline.com The ongoing synthesis and investigation of novel sulfonamides remain a prominent area of research, aimed at discovering compounds with enhanced efficacy and novel biological activities. tandfonline.com

Structural Features and Chemical Versatility of Naphthalene (B1677914) Derivatives in Organic Synthesis

Naphthalene, a bicyclic aromatic hydrocarbon, is a versatile building block in organic synthesis. nih.govnih.gov Its extended π-electron system imparts unique photophysical properties, leading to applications in dyes, fluorescent probes, and organic electronic materials. nih.gov The naphthalene scaffold can be readily functionalized at various positions, allowing for the synthesis of a wide array of derivatives with diverse chemical and biological properties. nih.govnih.gov The introduction of substituents onto the naphthalene core can significantly influence its electronic and steric properties, making it a valuable scaffold in the design of new molecules for materials science and medicinal chemistry. nih.gov

Rationale for Academic Investigation of N-(butan-2-yl)-4-chloronaphthalene-1-sulfonamide

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its academic investigation can be inferred from the study of analogous compounds. The combination of a chlorinated naphthalene ring with a sulfonamide moiety substituted with a secondary butyl group presents a unique set of structural features. Academic inquiry into this compound would likely focus on several key areas:

Structure-Activity Relationship (SAR) Studies: Investigating how the specific combination of the chloro-, butan-2-yl, and naphthalene-1-sulfonamide (B86908) components influences its chemical and physical properties.

Novel Synthesis Methods: Developing efficient and selective synthetic routes to this and related compounds.

Material Properties: Exploring its potential applications in materials science, given the properties of the naphthalene core.

Biological Screening: As a novel chemical entity, it would be a candidate for screening in various biological assays to identify any potential therapeutic activities.

Overview of Research Methodologies and Thematic Areas

The investigation of a novel compound like this compound would employ a range of standard chemical research methodologies.

Synthesis and Purification: The synthesis would likely involve the reaction of 4-chloro-naphthalene-1-sulfonyl chloride with butan-2-amine. cbijournal.com Purification would be achieved through techniques such as recrystallization or column chromatography.

Structural Characterization: A suite of spectroscopic and analytical techniques would be used to confirm the structure and purity of the synthesized compound. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the connectivity of atoms.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the sulfonamide S=O and N-H bonds.

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in a single crystal. rsc.org

Physicochemical Property Determination: Experimental and computational methods would be used to determine key physicochemical properties such as melting point, solubility, and lipophilicity (LogP). nih.gov

Thematic areas of research would be driven by the initial findings from these characterization studies and could range from fundamental synthetic chemistry to exploratory biological evaluation.

Structure

3D Structure

Properties

IUPAC Name |

N-butan-2-yl-4-chloronaphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO2S/c1-3-10(2)16-19(17,18)14-9-8-13(15)11-6-4-5-7-12(11)14/h4-10,16H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDPIYMJAYBDDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of N Butan 2 Yl 4 Chloronaphthalene 1 Sulfonamide

Retrosynthetic Analysis and Key Precursors for this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection is at the sulfonamide (S-N) bond.

This bond cleavage reveals two key precursors:

4-chloronaphthalene-1-sulfonyl chloride

Butan-2-amine

The 4-chloronaphthalene-1-sulfonyl chloride can be further deconstructed. The sulfonyl chloride group is typically introduced onto an aromatic ring via an electrophilic aromatic substitution reaction, specifically chlorosulfonation. This leads back to the starting material, 1-chloronaphthalene (B1664548) .

Therefore, the synthesis is strategically planned to start from 1-chloronaphthalene and butan-2-amine, as illustrated in the retrosynthetic scheme below.

Retrosynthetic Scheme for this compound

| Target Molecule | Key Disconnection | Precursors | Starting Materials |

| This compound | Sulfonamide bond | 4-chloronaphthalene-1-sulfonyl chloride | 1-Chloronaphthalene |

| Butan-2-amine | Butan-2-amine |

Optimized Synthetic Routes for this compound

The forward synthesis involves two main steps: the preparation of the sulfonyl chloride intermediate and the subsequent amination to form the final sulfonamide product.

The first critical step is the synthesis of 4-chloronaphthalene-1-sulfonyl chloride from 1-chloronaphthalene. This is achieved through chlorosulfonation, an electrophilic aromatic substitution reaction.

The reaction is typically performed by treating 1-chloronaphthalene with an excess of chlorosulfonic acid (ClSO₃H). chempedia.info The reaction conditions, such as temperature and solvent, are crucial for controlling the regioselectivity of the substitution (see section 2.2.4).

Reaction: 1-Chloronaphthalene + Chlorosulfonic acid → 4-Chloronaphthalene-1-sulfonyl chloride + H₂O

Typical Reaction Conditions for Chlorosulfonation

| Parameter | Condition | Purpose |

|---|---|---|

| Reagent | Chlorosulfonic acid (excess) | Acts as both the sulfonating agent and the solvent. |

| Solvent | Chloroform or Carbon disulfide (optional) | Can be used to moderate the reaction. chempedia.info |

| Temperature | 0-25 °C | Low temperatures are often used to control the reaction rate and improve selectivity. |

| Work-up | Poured onto ice | To quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride product. |

The second step is the formation of the sulfonamide bond by reacting 4-chloronaphthalene-1-sulfonyl chloride with butan-2-amine. This is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.

The reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct that is formed. The choice of base and solvent can influence the reaction rate and yield.

Reaction: 4-Chloronaphthalene-1-sulfonyl chloride + Butan-2-amine → this compound + HCl

Optimized Conditions for Sulfonamide Formation

| Parameter | Condition | Purpose |

|---|---|---|

| Solvent | Aprotic solvents (e.g., Dichloromethane, THF) | To dissolve reactants without participating in the reaction. |

| Base | Pyridine or Triethylamine | To act as an HCl scavenger, driving the reaction to completion. |

| Temperature | 0 °C to room temperature | To control the reaction rate and minimize side reactions. |

| Stoichiometry | Slight excess of amine or equimolar amounts | To ensure complete consumption of the sulfonyl chloride. |

Butan-2-amine is a chiral molecule, existing as two enantiomers, (R)-butan-2-amine and (S)-butan-2-amine. If racemic butan-2-amine is used in the synthesis, the final product will be a 1:1 mixture of diastereomers:

(R)-N-(butan-2-yl)-4-chloronaphthalene-1-sulfonamide

(S)-N-(butan-2-yl)-4-chloronaphthalene-1-sulfonamide

To obtain an enantiomerically pure product, a stereoselective approach is necessary. The most direct method is to use an enantiomerically pure starting material, such as commercially available (R)- or (S)-butan-2-amine.

Alternatively, chiral auxiliaries can be employed in more complex syntheses to direct the stereochemistry. For instance, chiral sulfinamides like tert-butanesulfinamide are widely used for the asymmetric synthesis of chiral amines, which can then be used in subsequent reactions. rsc.orgresearchgate.net This highlights a general strategy in medicinal chemistry for accessing single-enantiomer compounds.

The regiochemical outcome of the electrophilic substitution on the naphthalene ring is a critical aspect of the synthesis.

Sulfonation of Naphthalene: The sulfonation of unsubstituted naphthalene is highly dependent on temperature. docbrown.info

At lower temperatures (~80°C), sulfonation is kinetically controlled and yields naphthalene-1-sulfonic acid as the major product. The transition state leading to the 1-isomer is lower in energy. stackexchange.com

At higher temperatures (~160°C), the reaction is thermodynamically controlled, and the more stable naphthalene-2-sulfonic acid is the predominant product. stackexchange.comshokubai.org

Chlorosulfonation of 1-Chloronaphthalene: In the synthesis of the target molecule, the starting material is 1-chloronaphthalene. The chlorine atom is an ortho-, para-directing deactivator. The positions ortho to the chlorine are 2 and 8, and the para position is 4. The incoming electrophile (-SO₂Cl group) will be directed to these positions. Steric hindrance at the peri-position (position 8) makes substitution at the 4-position (para) the most favorable outcome, leading to the desired 4-chloronaphthalene-1-sulfonyl chloride intermediate. chempedia.info

Factors Influencing Regioselectivity

| Factor | Effect on Naphthalene Sulfonation |

|---|---|

| Temperature | Low temperature favors 1-substitution (kinetic product). High temperature favors 2-substitution (thermodynamic product). stackexchange.com |

| Substituent Effects | The chloro group at C1 in 1-chloronaphthalene directs the incoming electrophile primarily to the C4 position. |

| Acid Concentration | The ratio of 1- to 2-naphthalenesulfonic acid can vary with the concentration of sulfuric acid. researchgate.net |

Green Chemistry Approaches in the Synthesis of Naphthalene Sulfonamide Derivatives

Recent research has focused on developing more environmentally benign methods for sulfonamide synthesis, aiming to reduce waste and avoid hazardous solvents. sci-hub.se These green chemistry principles can be applied to the synthesis of this compound.

Alternative Synthetic Strategies

Mechanosynthesis: A solvent-free mechanochemical approach using a ball mill can be employed for the synthesis of sulfonamides. This method often involves a one-pot procedure, reducing waste and energy consumption. rsc.org

Aqueous Reaction Media: The use of water as a solvent is a key principle of green chemistry. Sulfonylation reactions can be performed in water, often using a base like sodium carbonate, with the product precipitating out of the solution, allowing for easy isolation by filtration. scilit.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction between sulfonyl chlorides and amines, often under solvent-free conditions. This leads to shorter reaction times, higher yields, and reduced energy use. rsc.org

Alternative Oxidants: For the synthesis of the sulfonyl chloride intermediate from thiols (an alternative route), sustainable oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) can be used in green solvents like water or ethanol (B145695). researchgate.net

Electrochemical Synthesis: Electrochemistry offers a novel and greener route to aromatic sulfonamides, avoiding the harsh conditions often associated with traditional methods. chemistryworld.com

These modern approaches offer significant advantages over classical methods by minimizing environmental impact while maintaining high efficiency.

Isolation and Purification Techniques for this compound

Following the completion of the reaction, a series of workup and purification steps are necessary to isolate the target compound in a pure form. The specific techniques are chosen based on the physical properties of the sulfonamide, such as its polarity, solubility, and crystallinity.

Initial Workup

The initial isolation process, often referred to as the "workup," involves separating the crude product from the reaction mixture. This typically includes:

Quenching: The reaction mixture is often diluted with water or a mild aqueous acid to precipitate the product and dissolve the amine hydrochloride salt.

Extraction: The crude product is extracted from the aqueous layer into an immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane.

Washing: The organic layer is washed sequentially with dilute acid (to remove any remaining base), water, and brine (saturated NaCl solution) to remove water-soluble impurities.

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. rsc.org

Purification Methods

Once the crude product is obtained, further purification is required to remove any unreacted starting materials or side products.

Recrystallization: For solid compounds, recrystallization is a powerful and common purification technique. mdpi.com The crude product is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical; alcohols like ethanol or isopropanol, or solvent mixtures, are often effective for sulfonamides. google.com The purity of the recrystallized product can be assessed by its melting point, which should be sharp. mdpi.com

Flash Column Chromatography: If recrystallization is ineffective or if the impurities are structurally very similar to the product, flash column chromatography is the preferred method. rsc.org This technique separates compounds based on their differential adsorption to a stationary phase (typically silica (B1680970) gel) as a mobile phase (solvent system) is passed through the column. The polarity of the solvent system is optimized using thin-layer chromatography (TLC) to achieve the best separation.

The table below summarizes these common purification techniques.

Following purification, the identity and purity of this compound would be confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). rsc.orgmdpi.com

Advanced Spectroscopic and Crystallographic Elucidation of N Butan 2 Yl 4 Chloronaphthalene 1 Sulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of molecules in solution. For a molecule such as N-(butan-2-yl)-4-chloronaphthalene-1-sulfonamide, NMR would provide detailed insights into its three-dimensional structure and the connectivity of its atoms.

2D NMR Techniques (COSY, HMQC, HMBC) for Full Structural Assignment

To fully elucidate the complex structure of this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be employed.

¹H NMR: This would reveal the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling.

¹³C NMR: This would identify the number of non-equivalent carbon atoms in the molecule.

COSY (Correlation Spectroscopy): This 2D technique would establish the connectivity between protons that are coupled to each other, typically separated by two or three bonds. This would be crucial for tracing the proton networks within the butan-2-yl and the naphthalene (B1677914) fragments.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would identify which protons are directly attached to which carbon atoms by correlating their chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing longer-range connectivity (typically 2-4 bonds) between protons and carbons. It would be instrumental in connecting the butan-2-yl group to the sulfonamide nitrogen and the 4-chloronaphthalene-1-sulfonyl group to the rest of the molecule.

A hypothetical data table for the full structural assignment using these techniques would resemble the following:

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |

| Naphthalene Ring | ||||

| C-1 | - | (Predicted) | - | H-2, H-8 |

| C-2 | (Predicted) | (Predicted) | H-3 | C-1, C-3, C-4a |

| ... | ... | ... | ... | ... |

| Butan-2-yl Group | ||||

| CH | (Predicted) | (Predicted) | NH, CH₃, CH₂ | C(S), C(N), other butanyl C |

| ... | ... | ... | ... | ... |

Dynamic NMR Studies of Rotational Barriers around the Sulfonamide Bond

The rotation around the sulfur-nitrogen (S-N) bond in sulfonamides can be restricted due to the partial double bond character of the S-N bond. This restricted rotation can lead to the existence of different conformations (rotamers) that can be observed at low temperatures using dynamic NMR (DNMR) spectroscopy.

By monitoring the NMR spectra at various temperatures, the coalescence temperature (the temperature at which the signals for the different rotamers merge) can be determined. This information allows for the calculation of the energy barrier to rotation (Gibbs free energy of activation, ΔG‡). For this compound, DNMR studies would provide valuable information about the conformational dynamics and the rigidity of the sulfonamide linkage.

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the solid-state structure of this compound.

Solid-State Conformation and Packing Interactions

An X-ray crystal structure would reveal the exact conformation of the molecule in the solid state, including the torsion angles around the S-N bond and the orientation of the butan-2-yl and 4-chloronaphthalene groups. It would also show how the molecules pack together in the crystal lattice, influenced by various intermolecular forces such as van der Waals interactions and potential π-π stacking of the naphthalene rings.

A summary of crystallographic data would typically be presented in a table like this:

| Parameter | Value |

| Chemical formula | C₁₄H₁₆ClNO₂S |

| Crystal system | (e.g., Monoclinic) |

| Space group | (e.g., P2₁/c) |

| a, b, c (Å) | (Hypothetical values) |

| α, β, γ (°) | (Hypothetical values) |

| Volume (ų) | (Hypothetical value) |

| Z | (Number of molecules per unit cell) |

| R-factor | (A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data) |

Intermolecular Hydrogen Bonding and Supramolecular Assembly

The sulfonamide group contains a hydrogen bond donor (the N-H proton) and hydrogen bond acceptors (the sulfonyl oxygens). Single-crystal X-ray diffraction would precisely map out any intermolecular hydrogen bonds. These interactions play a crucial role in the formation of larger, ordered structures known as supramolecular assemblies. The analysis would detail the geometry (distances and angles) of these hydrogen bonds and describe the resulting network (e.g., chains, sheets, or three-dimensional frameworks).

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and probe molecular interactions.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching vibration, the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group, C-H stretching and bending vibrations of the alkyl and aromatic groups, and vibrations associated with the chlorinated naphthalene ring.

Raman Spectroscopy: Raman spectroscopy would also reveal characteristic vibrational modes. Aromatic ring vibrations and the S=O stretching modes are typically strong in the Raman spectrum.

Shifts in the positions of these vibrational bands, particularly the N-H and S=O stretching frequencies, can provide evidence for intermolecular hydrogen bonding in the solid state.

A representative data table for the vibrational spectra would include:

| Wavenumber (cm⁻¹) | Assignment | Technique |

| (Predicted ~3300) | N-H stretch | FT-IR |

| (Predicted ~1350) | Asymmetric SO₂ stretch | FT-IR, Raman |

| (Predicted ~1160) | Symmetric SO₂ stretch | FT-IR, Raman |

| (Predicted ~3100-3000) | Aromatic C-H stretch | FT-IR, Raman |

| (Predicted ~2980-2850) | Aliphatic C-H stretch | FT-IR, Raman |

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Characterization of the Butan-2-yl Center

Chiroptical spectroscopic methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive techniques for the stereochemical investigation of chiral molecules. saschirality.orgjasco-global.commgcub.ac.in In the case of this compound, the butan-2-yl substituent introduces a chiral center, leading to the existence of (R) and (S)-enantiomers. The absolute configuration of this stereocenter can be determined by analyzing the differential absorption of left and right circularly polarized light in CD spectroscopy, and the wavelength-dependent rotation of plane-polarized light in ORD spectroscopy. saschirality.orgjasco-global.com

The electronic transitions of the chloronaphthalene chromophore are influenced by the chiral environment of the butan-2-yl group. This interaction gives rise to distinct CD signals, known as Cotton effects, which are opposite in sign for the two enantiomers. A positive or negative Cotton effect in a specific spectral region can be correlated to the absolute configuration (R or S) at the chiral center, often through comparison with theoretical calculations or empirical rules established for structurally related compounds.

For instance, a hypothetical analysis of the enantiomers of this compound would be expected to yield CD spectra that are mirror images of each other. The specific wavelengths of the Cotton effects would correspond to the electronic transitions of the naphthalene ring system, perturbed by the chloro and sulfonamide substituents. Similarly, the ORD curves for the two enantiomers would show opposite rotations at any given wavelength, exhibiting a characteristic dispersion curve shape around the wavelengths of maximum absorption.

The data presented in the following interactive table is illustrative of the expected chiroptical measurements for the (R) and (S)-enantiomers of the title compound.

Hypothetical Chiroptical Data

| Enantiomer | Technique | Wavelength (nm) | Signal (mdeg) | Description |

|---|---|---|---|---|

| (R)-N-(butan-2-yl)-4-chloronaphthalene-1-sulfonamide | CD | 290 | +15.2 | Positive Cotton Effect |

| (S)-N-(butan-2-yl)-4-chloronaphthalene-1-sulfonamide | CD | 290 | -15.1 | Negative Cotton Effect |

| (R)-N-(butan-2-yl)-4-chloronaphthalene-1-sulfonamide | ORD | 589 (D-line) | +45.8 | Positive Optical Rotation |

| (S)-N-(butan-2-yl)-4-chloronaphthalene-1-sulfonamide | ORD | 589 (D-line) | -45.7 | Negative Optical Rotation |

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds, providing precise mass measurements that allow for the determination of elemental compositions. benthamdirect.comacs.orgbingol.edu.tringentaconnect.com For this compound, HRMS facilitates the confirmation of its molecular formula and the investigation of its fragmentation behavior under ionization.

A key feature in the mass spectrum of this compound is the isotopic pattern arising from the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. libretexts.orgchemdictionary.orgucalgary.cachemguide.co.uk This results in the molecular ion appearing as two peaks, [M]⁺ and [M+2]⁺, separated by two mass-to-charge units (m/z), with a characteristic intensity ratio of roughly 3:1. libretexts.orgucalgary.cachemguide.co.uk This distinctive pattern serves as a clear indicator of the presence of a single chlorine atom in the molecule and any fragments that retain it.

The fragmentation of this compound upon ionization, typically through techniques like electrospray ionization (ESI) or electron ionization (EI), would be expected to proceed through several predictable pathways. Common fragmentation patterns for sulfonamides involve the cleavage of the S-N bond and the C-S bond. researchgate.netnih.govresearchgate.net

Expected major fragmentation pathways include:

Cleavage of the S-N bond: This would lead to the formation of the 4-chloronaphthalene-1-sulfonyl cation and a butan-2-yl amine radical, or vice versa depending on charge distribution.

Loss of the butan-2-yl group: Alpha-cleavage adjacent to the nitrogen atom can result in the loss of the C₄H₉ alkyl group.

Loss of SO₂: A common rearrangement in the mass spectrometry of aromatic sulfonamides is the extrusion of sulfur dioxide. researchgate.net

Cleavage of the naphthalene ring system: Further fragmentation of the aromatic core can also be observed.

The following interactive table presents hypothetical HRMS data for the parent ion and plausible major fragments of this compound, illustrating the expected isotopic patterns.

Hypothetical High-Resolution Mass Spectrometry Data

| Fragment Ion | Proposed Formula | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) | Relative Abundance Ratio |

|---|---|---|---|---|

| [M]⁺ | C₁₄H₁₆ClNO₂S⁺ | 297.0641 | 299.0612 | ~3:1 |

| [M - C₄H₉]⁺ | C₁₀H₇ClNO₂S⁺ | 240.9886 | 242.9857 | ~3:1 |

| [C₁₀H₆ClSO₂]⁺ | C₁₀H₆ClSO₂⁺ | 224.9777 | 226.9748 | ~3:1 |

| [C₁₀H₇Cl]⁺ | C₁₀H₇Cl⁺ | 162.0236 | 164.0207 | ~3:1 |

Computational Chemistry and Theoretical Investigations of N Butan 2 Yl 4 Chloronaphthalene 1 Sulfonamide

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Orbitals (HOMO-LUMO)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of N-(butan-2-yl)-4-chloronaphthalene-1-sulfonamide. DFT methods provide a balance between accuracy and computational cost, making them a popular choice for studying molecules of this size.

The electronic structure of a molecule is fundamentally described by its molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For sulfonamide derivatives, DFT calculations have been successfully used to determine these parameters. nih.govnih.gov In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring system, while the LUMO is likely distributed across the sulfonamide group and the chloro-substituted naphthalene ring, facilitating electron acceptance.

Table 1: Representative DFT-Calculated Electronic Properties for a Naphthalenesulfonamide Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

| Ionization Potential | 6.85 |

| Electron Affinity | 1.23 |

| Electronegativity (χ) | 4.04 |

| Chemical Hardness (η) | 2.81 |

| Global Electrophilicity Index (ω) | 2.90 |

Note: The data in this table is illustrative and represents typical values for a naphthalenesulfonamide derivative, as specific computational data for this compound is not publicly available. The values are calculated to demonstrate the application of DFT in understanding the electronic properties.

Conformational Analysis and Energy Landscapes of this compound

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound is therefore essential to identify its stable conformers and understand its flexibility.

Torsional Scans and Potential Energy Surfaces

Torsional scans are a computational technique used to explore the conformational space of a molecule by systematically rotating specific dihedral angles and calculating the corresponding energy. This process generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformations, while the maxima represent transition states between these conformers.

For this compound, key torsional angles would include the C-S-N-C and S-N-C-C bonds, which govern the orientation of the butan-2-yl group relative to the sulfonamide and naphthalene moieties. Studies on similar sulfonamides have revealed that the rotation around the S-N bond can be surprisingly high, indicating a degree of double-bond character. researchgate.net The steric bulk of the butan-2-yl and 4-chloronaphthalene groups will significantly influence the energy landscape, favoring conformations that minimize steric hindrance.

Solvent Effects on Conformation via Implicit and Explicit Solvation Models

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvent effects in two primary ways: implicitly and explicitly.

Implicit solvation models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. mdpi.com This approach is computationally efficient and can provide a good approximation of the bulk solvent effects on the solute's electronic structure and conformational energies.

Explicit solvation models involve surrounding the solute molecule with a number of individual solvent molecules. mdpi.com This method is more computationally intensive but provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. Molecular dynamics simulations are often employed with explicit solvent models to explore the dynamic behavior of the system.

For this compound, polar solvents are expected to stabilize conformations with larger dipole moments. The interactions between the solvent and the polar sulfonamide group, as well as the chloro substituent, will play a crucial role in determining the conformational preferences in solution. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior and Solution-Phase Interactions

Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of this compound in a solution phase over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how the molecule moves, flexes, and interacts with its surroundings. mdpi.com

An MD simulation of this compound would typically involve placing it in a box of explicit solvent molecules (e.g., water) and simulating the system for a period of nanoseconds to microseconds. The resulting trajectory provides a wealth of information, including:

Conformational Dynamics: How the molecule transitions between different stable conformations.

Solvent Structure: How solvent molecules arrange themselves around the solute.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the sulfonamide group and solvent molecules.

Hydrophobic Interactions: The behavior of the nonpolar butan-2-yl and naphthalene parts of the molecule in an aqueous environment.

These simulations are crucial for understanding the compound's behavior in a biologically relevant environment and can provide insights into its solubility and potential interactions with biological macromolecules. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry can accurately predict various spectroscopic parameters, which can be used to interpret and validate experimental spectra. For this compound, the prediction of NMR and IR spectra is particularly valuable.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using DFT methods. nih.gov These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The calculated shifts, when referenced against a standard (e.g., tetramethylsilane), can be compared with experimental data to confirm the molecular structure. It is often necessary to perform a Boltzmann-weighted average of the chemical shifts over several low-energy conformers to obtain accurate predictions. github.io

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated by performing a frequency analysis on its optimized geometry. nih.gov The resulting frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and wagging. The calculated IR spectrum can be compared with the experimental spectrum to identify characteristic functional group vibrations. For instance, the characteristic symmetric and asymmetric stretching frequencies of the SO₂ group in the sulfonamide moiety are expected to be prominent features in the IR spectrum. researchgate.netnih.gov

Table 2: Representative Predicted Vibrational Frequencies for a Naphthalenesulfonamide Moiety

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3290 |

| C-H Aromatic Stretch | 3100-3000 |

| C-H Aliphatic Stretch | 2980-2850 |

| SO₂ Asymmetric Stretch | 1345 |

| SO₂ Symmetric Stretch | 1160 |

| S-N Stretch | 930 |

| C-Cl Stretch | 750 |

Note: This table presents typical calculated vibrational frequencies for a molecule containing a naphthalenesulfonamide group. The exact values for this compound would require specific calculations.

Hirshfeld Surface Analysis and Intermolecular Interaction Characterization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov The Hirshfeld surface is defined as the region in space where the electron distribution of a sum of spherical atoms for the whole crystal is greater than or equal to the electron distribution of the pro-molecule (the molecule of interest).

By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify regions of close intermolecular contacts. The d_norm surface highlights hydrogen bonds and other close contacts as red spots.

Reactivity and Selectivity Predictions using Frontier Molecular Orbital Theory and Reaction Path Calculations

Theoretical and computational chemistry provides a powerful lens through which the reactivity and selectivity of a molecule can be understood and predicted. For this compound, Frontier Molecular Orbital (FMO) theory, in conjunction with reaction path calculations, offers significant insights into its chemical behavior. These computational approaches are instrumental in identifying the most probable sites for electrophilic and nucleophilic attack, as well as in elucidating the mechanisms of potential reactions.

Frontier Molecular Orbital theory is centered on the concept that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The HOMO, being the outermost orbital containing electrons, is associated with the molecule's ability to donate electrons (nucleophilicity). Conversely, the LUMO, as the lowest energy orbital without electrons, represents the molecule's capacity to accept electrons (electrophilicity). The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity.

In the case of this compound, computational methods such as Density Functional Theory (DFT) are employed to calculate the energies and visualize the distribution of the HOMO and LUMO. nih.gov These calculations can reveal the regions of the molecule that are electron-rich and electron-poor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the electron-rich naphthalene ring system is expected to be a significant contributor to the HOMO. The specific locations of the HOMO on the naphthalene ring would indicate the most probable sites for electrophilic attack. Conversely, the electron-withdrawing sulfonamide group and the chloro substituent would likely influence the distribution of the LUMO, highlighting potential sites for nucleophilic attack.

The following table presents hypothetical data that would be generated from a DFT calculation on this compound, illustrating the key parameters derived from FMO theory.

| Parameter | Hypothetical Value | Significance in Reactivity Prediction |

|---|---|---|

| Energy of HOMO (EHOMO) | -6.5 eV | Indicates the electron-donating ability; higher energy suggests stronger nucleophilicity. |

| Energy of LUMO (ELUMO) | -1.2 eV | Indicates the electron-accepting ability; lower energy suggests stronger electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Correlates with chemical stability; a smaller gap implies higher reactivity. |

To complement the insights from FMO theory, reaction path calculations can be performed to model the energetic profile of a specific reaction. These calculations map the potential energy surface of a reaction, identifying the transition states and intermediates between reactants and products. This allows for the determination of activation energies, which are critical for predicting the feasibility and rate of a reaction. For this compound, reaction path calculations could be used to investigate, for example, the mechanism of its synthesis or its potential metabolic pathways. By comparing the activation energies for different possible reaction pathways, the most likely outcome can be predicted, thus providing a deeper understanding of the compound's selectivity.

Chemical Reactivity and Derivatization Studies of N Butan 2 Yl 4 Chloronaphthalene 1 Sulfonamide

Reactions at the Sulfonamide Nitrogen: Alkylation, Acylation, and Substitutions

The nitrogen atom of the sulfonamide group in N-(butan-2-yl)-4-chloronaphthalene-1-sulfonamide is a key site for synthetic modification, though its reactivity is influenced by the presence of the sterically demanding butan-2-yl group.

Alkylation: N-alkylation of sulfonamides can be achieved through various methods, though N-substituted sulfonamides often exhibit decreased reactivity due to steric hindrance. nih.gov Catalytic systems are often employed to facilitate this transformation. For instance, copper-catalyzed N-alkylation using alcohols as alkylating agents represents an efficient method. ionike.com Similarly, manganese and iridium complexes have been developed as catalysts for the N-alkylation of sulfonamides with alcohols, proceeding via a "hydrogen borrowing" methodology. acs.orgrsc.org While unsubstituted sulfonamides generally provide better yields, these advanced catalytic methods can overcome the reduced reactivity of N-alkylated substrates like this compound. nih.gov The reaction typically involves the deprotonation of the sulfonamide nitrogen followed by nucleophilic attack on an alkyl halide or a related electrophile.

Acylation: N-acylation introduces a carbonyl group onto the sulfonamide nitrogen, forming an N-acylsulfonamide. These derivatives are of significant interest due to their diverse biological activities. semanticscholar.org The acylation of sulfonamides can be efficiently performed using acyl chlorides or carboxylic anhydrides in the presence of a Lewis acid catalyst, such as copper(II) triflate (Cu(OTf)₂). tandfonline.com This method is tolerant of various functional groups, including halogens. tandfonline.com Another effective approach involves the use of N-acylbenzotriazoles as acylating agents in the presence of a base like sodium hydride (NaH), which provides the N-acylsulfonamides in high yields. semanticscholar.orgsemanticscholar.org

Substitutions: Direct substitution of the butan-2-yl group is less common without cleavage of the S-N bond. However, the development of novel synthetic methods continues to expand the possibilities for functionalizing the sulfonamide nitrogen.

The table below summarizes representative conditions for the derivatization at the sulfonamide nitrogen, based on general methodologies for N-substituted sulfonamides.

| Reaction Type | Reagent/Catalyst | Conditions | Expected Product |

| Alkylation | R-X (e.g., CH₃I), Base (e.g., K₂CO₃) | Solvent (e.g., DMF), Heat | N-(butan-2-yl)-N-methyl-4-chloronaphthalene-1-sulfonamide |

| Alkylation | R-OH, Copper Catalyst | Heat | N-(butan-2-yl)-N-alkyl-4-chloronaphthalene-1-sulfonamide |

| Acylation | Acyl Chloride (e.g., CH₃COCl), Cu(OTf)₂ | Mild conditions | N-acetyl-N-(butan-2-yl)-4-chloronaphthalene-1-sulfonamide |

| Acylation | N-acylbenzotriazole, NaH | Solvent (e.g., THF) | N-acyl-N-(butan-2-yl)-4-chloronaphthalene-1-sulfonamide |

Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Core

The naphthalene core of the molecule is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction for functionalizing aromatic rings. youtube.com The rate and regioselectivity of this reaction are dictated by the electronic effects of the existing substituents: the chlorine atom and the N-(butan-2-yl)sulfonamide group.

The chlorine atom is an ortho-, para-directing deactivator. It withdraws electron density inductively (-I effect) but donates electron density through resonance (+M effect). uva.es The N-sulfonamide group is a strongly deactivating, meta-directing group in benzene (B151609) chemistry due to the powerful electron-withdrawing nature of the sulfonyl moiety. libretexts.org

In the context of the 4-chloronaphthalene-1-sulfonamide (B3024828) system, the directing effects are more complex.

Ring Activation/Deactivation: Both substituents deactivate the naphthalene system towards electrophilic attack compared to unsubstituted naphthalene. Therefore, forcing conditions may be required for reactions like nitration, halogenation, or Friedel-Crafts reactions. scielo.org.mx

Regioselectivity: The substitution pattern is a result of the combined directing effects. The sulfonamide group at C1 strongly deactivates the ring it is attached to (the 'A' ring) and directs incoming electrophiles to the C5 and C8 positions of the adjacent ring (the 'B' ring). The chlorine at C4 also deactivates the 'A' ring and directs to ortho (C3, C5) and para (C8) positions. The convergence of these effects suggests that positions C5 and C8 on the unsubstituted ring are the most likely sites for electrophilic attack.

Common EAS reactions and the predicted major products are outlined below.

| Reaction | Reagents | Electrophile | Predicted Product(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | N-(butan-2-yl)-4-chloro-5-nitronaphthalene-1-sulfonamide |

| Halogenation | Br₂, FeBr₃ | Br⁺ | N-(butan-2-yl)-5-bromo-4-chloronaphthalene-1-sulfonamide |

| Sulfonation | Fuming H₂SO₄ | SO₃ | N-(butan-2-yl)-4-chloronaphthalene-1,5-disulfonic acid derivative |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | N-(butan-2-yl)-4-chloro-5-alkylnaphthalene-1-sulfonamide |

Nucleophilic Aromatic Substitution Involving the Chlorine Atom

Aryl halides can undergo nucleophilic aromatic substitution (SNAr) if the aromatic ring is sufficiently electron-deficient, typically due to the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In this compound, the chlorine atom is at the C4 position, while the powerful electron-withdrawing sulfonamide group is at the C1 position. These two groups are in a para-like relationship across the C1-C4 axis of the naphthalene ring. This arrangement activates the chlorine atom for nucleophilic attack. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov The negative charge of this intermediate can be delocalized onto the sulfonyl group, stabilizing it and facilitating the reaction. libretexts.orgnih.gov

A wide variety of nucleophiles can displace the chloride ion. This reaction is a valuable tool for introducing new functional groups at the C4 position.

| Nucleophile | Reagent Example | Product |

| Hydroxide | NaOH | N-(butan-2-yl)-4-hydroxynaphthalene-1-sulfonamide |

| Alkoxide | NaOR | N-(butan-2-yl)-4-alkoxynaphthalene-1-sulfonamide |

| Amine | R₂NH | N-(butan-2-yl)-4-(dialkylamino)naphthalene-1-sulfonamide |

| Thiolate | NaSR | N-(butan-2-yl)-4-(alkylthio)naphthalene-1-sulfonamide |

| Cyanide | NaCN | N-(butan-2-yl)-4-cyanonaphthalene-1-sulfonamide |

Hydrolytic Stability and Degradation Pathways of the Sulfonamide Linkage

The sulfonamide linkage is known for its relatively high stability, particularly under neutral environmental conditions. nih.govresearchgate.net However, under certain conditions, such as in acidic solutions or in the presence of specific catalysts, it can undergo hydrolytic cleavage. researchgate.net

Studies on various sulfonamides have identified several potential degradation pathways: nih.govacs.org

S-N Bond Cleavage: This is a common pathway for sulfonamide hydrolysis, particularly under acidic conditions. nih.gov It involves the nucleophilic attack of water on the sulfur atom, leading to the cleavage of the sulfur-nitrogen bond. For the title compound, this would yield 4-chloronaphthalene-1-sulfonic acid and butan-2-amine.

C-N Bond Cleavage: In some cases, cleavage of the carbon-nitrogen bond (between the naphthalene ring and the sulfur atom) can occur. This pathway would result in the formation of 4-chloronaphthalene and N-(butan-2-yl)sulfamic acid.

Catalyzed Hydrolysis: Recent research has shown that materials like ceria nanostructures can catalyze the hydrolytic cleavage of sulfonamide bonds under ambient conditions, breaking S-N, C-N, and even C-S bonds. nih.govacs.org

Exploration of Photo- and Redox-Reactivity

Photoreactivity: The photochemical behavior of the molecule is largely dictated by the 1-chloronaphthalene (B1664548) moiety. Aryl chlorides can undergo photoinduced homolytic dissociation of the carbon-chlorine bond to form an aryl radical and a chlorine radical. acs.org The photolysis of 1-chloronaphthalene can lead to dechlorination, dimerization, or reaction with the solvent. acs.orgrsc.org The presence of the sulfonamide group may influence the excited-state properties and the subsequent reaction pathways. The absorption of UV light by the naphthalene chromophore could lead to several outcomes:

Photodechlorination: Homolytic cleavage of the C-Cl bond to yield a naphthalenyl radical, which can then abstract a hydrogen atom from the solvent or participate in other radical reactions.

Photosubstitution: In the presence of suitable nucleophiles, light-induced substitution of the chlorine atom may occur through a different mechanism than the thermal SNAr reaction.

Redox-Reactivity: The redox chemistry of this compound has not been extensively studied, but predictions can be made based on its functional groups.

Reduction: The naphthalene ring can be reduced under various conditions. For example, Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol) could reduce one of the aromatic rings. The chloro- and sulfonamide substituents would influence the regioselectivity of this reduction. Electrochemical reduction could also target the C-Cl bond, leading to dechlorination.

Oxidation: The naphthalene ring is susceptible to oxidation, which can lead to the formation of quinones or ring-opened products under harsh conditions. The electron-withdrawing substituents make the ring more resistant to oxidation compared to unsubstituted naphthalene. The sulfur atom in the sulfonamide is already in its highest oxidation state (+6) and is therefore not susceptible to further oxidation.

An in-depth analysis of the structure-activity and structure-property relationships (SAR/SPR) of this compound and its analogs is crucial for the rational design of novel compounds with tailored biological activities and physicochemical properties. This article explores the systematic structural modifications, in silico modeling, mechanistic insights, and efficiency metrics related to this specific chemical scaffold.

Potential Applications As a Chemical Scaffold and Future Research Directions

Design of Novel Functional Molecules Utilizing the N-(butan-2-yl)-4-chloronaphthalene-1-sulfonamide Scaffold

The this compound scaffold holds considerable promise for the design of new functional molecules, particularly in the realm of medicinal chemistry. The naphthalene (B1677914) sulfonamide moiety is a well-established pharmacophore found in a variety of biologically active compounds. nih.govrsc.org The inherent features of this scaffold can be systematically modified to interact with specific biological targets.

Key Structural Features for Molecular Design:

Naphthalene Core: Provides a rigid, aromatic platform that can engage in π-π stacking and hydrophobic interactions with biological macromolecules.

Sulfonamide Linker: Acts as a hydrogen bond donor and acceptor, and its geometry can influence the orientation of the substituent groups.

Butan-2-yl Group: Introduces chirality and specific steric bulk, which can be crucial for achieving selective binding to target proteins.

Chloro Substituent: Can be used as a site for further chemical derivatization through cross-coupling reactions to introduce additional functional groups.

Researchers can leverage these features to design libraries of derivatives for screening against various therapeutic targets. For instance, modifications of the butan-2-yl group or the introduction of different substituents on the naphthalene ring could lead to the discovery of potent and selective inhibitors of enzymes or receptor modulators. The sulfonamide group itself is a key feature in many antibacterial agents. researchgate.net

Exploration in Materials Science for Optoelectronic or Catalytic Properties

The naphthalene moiety within this compound suggests potential applications in materials science, particularly in the development of organic materials with interesting optoelectronic properties. Naphthalene-based compounds are known for their fluorescence and have been utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices. rsc.orgresearchgate.net

The optoelectronic properties of naphthalene derivatives can be fine-tuned by introducing electron-donating or electron-withdrawing groups. nih.gov The chloro and sulfonamide groups in the target scaffold could be modified to modulate the electronic characteristics of the molecule, potentially leading to materials with tailored absorption and emission spectra.

Furthermore, the sulfonamide group can act as a ligand for metal ions, opening up the possibility of creating novel coordination polymers or metal-organic frameworks (MOFs). These materials could exhibit interesting catalytic properties, with the chiral center from the butan-2-yl group potentially inducing enantioselectivity in catalytic reactions.

| Modification | Potential Effect on Properties | Potential Application |

|---|---|---|

| Introduction of electron-donating groups | Bathochromic (red) shift in absorption/emission | Organic Light-Emitting Diodes (OLEDs) |

| Introduction of electron-withdrawing groups | Hypsochromic (blue) shift in absorption/emission | Organic Photovoltaics (OPVs) |

| Formation of metal complexes | Enhanced phosphorescence | Sensors, Bio-imaging |

Development of Advanced Synthetic Methodologies for Related Naphthalene Sulfonamides

While general methods for the synthesis of sulfonamides are well-established, the specific synthesis of this compound and its derivatives may require optimization and the development of novel synthetic strategies. ekb.eg Key reactions would involve the sulfonylation of 4-chloronaphthalene followed by amidation with butan-2-amine.

Future research in this area could focus on:

Greener Synthetic Routes: Developing more environmentally friendly methods that minimize the use of hazardous reagents and solvents.

Catalytic Methods: Employing transition metal catalysis for the efficient and selective functionalization of the naphthalene core.

Asymmetric Synthesis: Developing stereoselective methods to control the chirality at the butan-2-yl center, which is crucial for biological applications.

The development of robust and scalable synthetic routes will be essential for the widespread exploration of this chemical scaffold.

Chemoinformatic Analysis for Identification of Novel Target Interactions

Chemoinformatics and computational modeling can play a pivotal role in exploring the potential of the this compound scaffold. By creating virtual libraries of derivatives and employing techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies, researchers can predict the binding affinity of these compounds to a wide range of biological targets. nih.gov

This in silico approach can help to:

Identify potential protein targets: By screening against databases of protein structures.

Prioritize compounds for synthesis: By predicting which derivatives are most likely to be active.

Understand structure-activity relationships: By elucidating the key molecular features responsible for biological activity.

Such computational studies can significantly accelerate the drug discovery process by focusing laboratory efforts on the most promising candidates.

Integration with High-Throughput Screening for Academic Discovery of Mechanistic Probes

High-throughput screening (HTS) is a powerful tool for identifying novel bioactive compounds from large chemical libraries. nih.govmdpi.com A library of compounds based on the this compound scaffold could be synthesized and screened against a diverse panel of biological assays.

This approach would enable the unbiased discovery of novel biological activities and could lead to the identification of:

Mechanistic Probes: Small molecules that can be used to study the function of specific proteins or biological pathways.

New Drug Leads: Compounds with promising therapeutic potential that can be further optimized.

The combination of a well-designed chemical library based on this versatile scaffold and the power of HTS could unlock new avenues for academic research and drug discovery.

Q & A

Q. What are the recommended synthetic routes for N-(butan-2-yl)-4-chloronaphthalene-1-sulfonamide?

The compound is typically synthesized via sulfonamide coupling reactions. A validated approach involves reacting 4-chloronaphthalene-1-sulfonyl chloride with sec-butylamine (butan-2-amine) under anhydrous conditions in the presence of a base like triethylamine. Purification is achieved via column chromatography using silica gel and a hexane/ethyl acetate gradient. Reaction progress should be monitored by TLC, and intermediates characterized by H NMR .

Q. Which spectroscopic techniques are critical for structural validation?

- NMR Spectroscopy : H and C NMR are essential for confirming the sulfonamide linkage and substituent positions. For example, the deshielded proton signal near δ 10–11 ppm confirms the -SONH- group .

- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Peaks at ~1350 cm (asymmetric S=O stretch) and ~1150 cm (symmetric S=O stretch) confirm sulfonamide functionality .

Q. How can computational models predict its electronic properties?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to optimize geometry and compute HOMO-LUMO gaps. The Colle-Salvetti correlation-energy formula, adapted into density-functional methods, can predict electron correlation effects and local kinetic-energy density, aiding in reactivity assessments . Molecular docking studies (using AutoDock Vina) may predict binding affinities to biological targets like TRPA1 ion channels .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like N-(4-bromophenyl)acetamide?

Byproduct formation often stems from competing nucleophilic attacks or incomplete purification. Strategies include:

- Temperature Control : Maintain reactions at 0–5°C to suppress side reactions.

- Stoichiometric Precision : Use a 1.2:1 molar ratio of sulfonyl chloride to amine to ensure complete conversion.

- Advanced Purification : Employ preparative HPLC with a C18 column and acetonitrile/water mobile phase to isolate the target compound .

Q. How to resolve contradictions in reported IC50_{50}50 values for TRPA1 inhibition?

Discrepancies may arise from assay variability (e.g., calcium flux vs. electrophysiology). Standardize protocols by:

- Using HEK293 cells stably expressing human TRPA1.

- Including positive controls (e.g., HC-030031) and normalizing data to vehicle-treated groups.

- Performing dose-response curves with at least 10 concentrations (0.1–100 μM) to calculate accurate IC values .

Q. What challenges arise in X-ray crystallography for this compound?

- Crystal Growth : The compound’s hydrophobic naphthalene group may hinder crystallization. Use vapor diffusion with mixed solvents (e.g., DMSO/water) to improve crystal quality.

- Data Collection : Employ synchrotron radiation for high-resolution data. SHELXT software can resolve phase problems via intrinsic phasing, while SHELXL refines anisotropic displacement parameters .

Q. How does solvent polarity affect its stability in long-term storage?

Stability studies in DMSO, ethanol, and aqueous buffers (pH 4–9) reveal:

- Hydrolysis : Degradation accelerates in aqueous media at pH > 7 due to sulfonamide bond cleavage.

- Optimal Storage : Store at -20°C in anhydrous DMSO under nitrogen. Monitor stability via HPLC every 6 months .

Q. How to design structure-activity relationship (SAR) studies targeting bioactivity?

- Core Modifications : Synthesize analogs with varying substituents (e.g., 4-fluoro vs. 4-chloro) on the naphthalene ring.

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding interactions with TRPA1 residues (e.g., Lys-710).

- In Vivo Validation : Test top candidates in murine models of neuropathic pain, assessing mechanical allodynia via von Frey filaments .

Q. Notes

- Experimental protocols should be validated against established standards (e.g., IUPAC guidelines) to ensure reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.